molecular formula C30H22O3 B12202652 8-benzyl-4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one

8-benzyl-4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one

Cat. No.: B12202652
M. Wt: 430.5 g/mol
InChI Key: JTXMQTCCCJQBSX-UHFFFAOYSA-N
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Description

8-benzyl-4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a benzyl group, a naphthyl group, and a furochromene core

Preparation Methods

. This method provides high regioselectivity and yield, making it suitable for the synthesis of complex organic compounds. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher efficiency and scalability.

Chemical Reactions Analysis

8-benzyl-4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or naphthyl groups, leading to the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure could be explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 8-benzyl-4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

8-benzyl-4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of aromatic rings and heterocyclic cores, but differ in their specific functional groups and overall structure

Properties

Molecular Formula

C30H22O3

Molecular Weight

430.5 g/mol

IUPAC Name

8-benzyl-4,9-dimethyl-3-naphthalen-2-ylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C30H22O3/c1-18-14-26-28(19(2)24(30(31)33-26)15-20-8-4-3-5-9-20)29-27(18)25(17-32-29)23-13-12-21-10-6-7-11-22(21)16-23/h3-14,16-17H,15H2,1-2H3

InChI Key

JTXMQTCCCJQBSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1C(=CO4)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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